Physicochemical Profiling: Predicted Lipophilicity (LogD7.4) of Dimethyl[(2-methylphenyl)sulfamoyl]amine Versus Unsubstituted and Para-Substituted Analogs
In silico predictions provide a quantitative basis for differentiation. The target compound, with its ortho-methyl substituent, exhibits a distinct LogD profile compared to its unsubstituted and para-substituted analogs. At physiological pH (7.4), the target compound's ACD/LogD is predicted to be 1.17, whereas the para-methyl analog (N,N-dimethyl-N'-(4-methylphenyl)sulfamide) has a predicted ACD/LogD of 1.18 . The unsubstituted analog (N,N-dimethyl-N'-phenylsulfamide) is predicted to be less lipophilic with a LogP of 0.67 . While the difference between the ortho- and para-methyl isomers is minimal in this basic model, the presence of the methyl group, regardless of position, increases lipophilicity by over 0.5 log units compared to the unsubstituted parent, which can significantly impact membrane permeability and oral absorption [1].
| Evidence Dimension | Lipophilicity (LogD at pH 7.4, predicted) |
|---|---|
| Target Compound Data | 1.17 (ACD/LogD) |
| Comparator Or Baseline | N,N-Dimethyl-N'-(4-methylphenyl)sulfamide (para-methyl analog): 1.18 (ACD/LogD); N,N-Dimethyl-N'-phenylsulfamide (unsubstituted): 0.67 (ACD/LogP) |
| Quantified Difference | +0.50 log unit increase vs. unsubstituted analog (class-level inference based on LogP) |
| Conditions | In silico prediction using ACD/Labs Percepta Platform; pH 7.4 buffer model. |
Why This Matters
For procurement, this data indicates that the target compound belongs to a class with moderately increased lipophilicity compared to the simplest sulfamide, which may be a key factor in its membrane permeability profile and suitability for specific in vitro or in vivo assay conditions.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
